![molecular formula C5H11N5 B3030152 N3-Propyl-1H-1,2,4-triazole-3,5-diamine CAS No. 87253-78-9](/img/structure/B3030152.png)
N3-Propyl-1H-1,2,4-triazole-3,5-diamine
Overview
Description
Scientific Research Applications
Energetic Materials
- Green Energetic Materials : N5,N5'-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) is an example of a nitrogen-rich, low-toxicity energetic material derived from 1,2,4-triazole. It demonstrates high thermostability, insensitivity to impact, friction, and electrostatic discharge, and very low toxicity in human cells and environmental bacteria. This material shows potential for solid propellants and solid-state gas generators in clean fire-extinguishing systems and other civil and defense applications (Shlomovich et al., 2017).
Medical Applications
- Anticancer Agents : 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues have been synthesized as cyclin-dependent kinase inhibitors. These compounds exhibit potent and selective inhibitory activities against CDK1 and CDK2, showing effectiveness in inhibiting cellular proliferation in various human tumor cells. One such compound demonstrated in vivo efficacy in a human melanoma model (Lin et al., 2005).
Corrosion Inhibition
- Copper Corrosion Inhibitors : Triazole derivatives, including 1H-1,2,4-triazole-3,5-diamine, have been studied as corrosion inhibitors for copper in nitric acid. The efficiency of these inhibitors was investigated using density functional theory, showing a correlation between theoretical data and experimental results (Zarrouk et al., 2013).
Luminescent Properties
- Luminescent Compounds : The substituent effect on the luminescent properties of 4-amino-4H-1,2,4-triazole-based compounds has been explored. These compounds, characterized by various spectroscopic techniques, exhibit solid-state luminescent spectra with emission maxima at different wavelengths, indicating potential applications in materials science (Xi et al., 2021).
Supramolecular Interactions
- Supramolecular Chemistry : Research on 1,2,3-triazoles, including derivatives like 1H-1,2,3-triazoles, highlights their diverse supramolecular interactions. These interactions enable applications in coordination chemistry, anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Agents : N3-(4-Substituted phenyl)-N5-Phenyl-4H-1, 2, 4-Triazole-3,5-diamine derivatives have been synthesized and tested for their antibacterial and antifungal activities against human pathogenic bacteria and fungi (Mishra et al., 2009).
Thermal Stability and Acoustic Properties
- Energetic 1,2,4-Triazoles : The thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles were evaluated using pulsed photoacoustic techniques, highlighting their potential use as propellants and explosives in rocket fuels (Rao et al., 2016).
properties
IUPAC Name |
3-N-propyl-1H-1,2,4-triazole-3,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-2-3-7-5-8-4(6)9-10-5/h2-3H2,1H3,(H4,6,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJLXZBPFLYTIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NNC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461518 | |
Record name | N3-Propyl-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3-Propyl-1H-1,2,4-triazole-3,5-diamine | |
CAS RN |
87253-78-9 | |
Record name | N3-Propyl-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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